molecular formula C4H7ClO2 B1605217 1-Chloroethyl acetate CAS No. 5912-58-3

1-Chloroethyl acetate

Cat. No.: B1605217
CAS No.: 5912-58-3
M. Wt: 122.55 g/mol
InChI Key: CGKKDGMMKSOGLM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ester Chemistry Research

Halogenated esters are a class of compounds recognized for their distinct chemical reactivity, which is conferred by the interplay between the ester functionality and the halogen substituent. Within this class, 1-chloroethyl acetate (B1210297) is a notable example where the chlorine atom is positioned on the α-carbon of the ethyl group. This specific arrangement significantly influences its chemical behavior. The presence of the ester's carbonyl group polarizes the adjacent carbon-chlorine (C-Cl) bond, which increases the carbon atom's susceptibility to nucleophilic attack.

This inherent reactivity makes 1-chloroethyl acetate a versatile intermediate. It readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles. smolecule.com For instance, it can be hydrolyzed in the presence of water and a catalyst to yield acetic acid and 1-chloroethanol (B3344066). smolecule.com Its reactivity profile distinguishes it from its isomers, such as 2-chloroethyl acetate. Research on the formation of coordination complexes with titanium tetrachloride has shown that while 2-chloroethyl acetate can form both 1:1 and 1:2 complexes, other chloro-substituted ethyl acetates typically only form 1:1 complexes. cdnsciencepub.com This difference is attributed to the position of the chlorine atom, which alters the basicity of the ether oxygen atom involved in coordination. cdnsciencepub.com

The compound's utility is further highlighted in its role as a precursor. For example, it can be reduced to form ethyl acetate and hydrogen chloride. smolecule.com Its significance is also seen in comparison to similar compounds; for instance, 1-chloroethyl chloroformate is noted for its higher electrophilicity, making it more reactive in nucleophilic substitutions but also more sensitive to moisture.

Evolution of Research Perspectives on this compound

The scientific focus on this compound has evolved considerably over time. Early research often centered on its fundamental chemical properties and its behavior in reactions such as complex formation with Lewis acids like titanium tetrachloride. cdnsciencepub.com These studies provided foundational knowledge about the influence of halogen substitution on the coordination chemistry of esters. cdnsciencepub.com

More recently, research has shifted towards leveraging this compound as a key, often transient, intermediate in sophisticated, process-oriented chemical synthesis. A significant area of modern research involves its in-situ generation from inexpensive, commodity starting materials like vinyl acetate and hydrogen chloride (HCl). acs.orgsemanticscholar.org This approach is a cornerstone of "supply-centered synthesis," a strategy aimed at developing cost-effective routes to high-value molecules by using widely available feedstocks. acs.org

This modern perspective is exemplified in the development of new synthetic pathways for the oxathiolane core of important antiretroviral drugs, including lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). acs.orgacs.org In this context, this compound is formed by the reaction of vinyl acetate with HCl, a reaction found to be highly sensitive to pressure and temperature; lower temperatures were shown to significantly increase the yield. acs.orgsemanticscholar.org The challenges associated with controlling the strong exotherms and gaseous byproducts (HCl and SO₂) in these reactions have spurred the adoption of advanced chemical engineering technologies. acs.orgresearchgate.net The implementation of continuous flow chemistry for its synthesis represents a significant technological advancement, allowing for superior temperature control and safer handling of gaseous byproducts, ultimately leading to higher yields and a more sustainable manufacturing process. acs.orgresearchgate.net This shift from fundamental characterization to a critical component in process-driven, large-scale pharmaceutical synthesis illustrates the evolving and increasing importance of this compound in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKDGMMKSOGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974559
Record name 1-Chloroethyl acetate
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-58-3
Record name Ethanol, 1-chloro-, acetate
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Record name 1-Chloroethyl acetate
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Record name 1-chloroethyl acetate
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Synthetic Methodologies and Mechanistic Investigations

Controlled Synthesis of 1-Chloroethyl acetate (B1210297)

Regioselective Synthesis via Hydrogen Chloride Addition to Vinyl Acetate

The synthesis of 1-chloroethyl acetate is commonly achieved through the reaction of hydrogen chloride (HCl) gas with vinyl acetate. This reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the vinyl group of vinyl acetate. The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This leads to the formation of a secondary carbocation, which is more stable than the primary carbocation that would be formed if the addition occurred at the other carbon of the double bond. The chloride ion then attacks the carbocation, resulting in the formation of this compound. The protonation of vinyl chloride at the CH group demonstrates this regioselectivity in electrophilic reactions.

In some synthetic routes, sulfuryl chloride (SO₂Cl₂) is used, which can act as a source of chlorine gas or HCl, known to promote α-chlorination. nih.govacs.org Vinyl acetate can react with HCl to produce this compound. acs.org

Influence of Reaction Conditions on Synthetic Outcome (Temperature, Pressure, Solvent Systems)

The outcome of the synthesis of this compound is highly sensitive to the reaction conditions, including temperature, pressure, and the solvent system employed. nih.gov

Temperature: Lowering the reaction temperature has been shown to significantly increase the yield of this compound. nih.govsemanticscholar.org Optimal yields are often achieved at temperatures between –20°C and 0°C, as these conditions help to suppress the formation of byproducts such as 1,2-dichloroethyl acetate. Reactions conducted at room temperature may result in a higher prevalence of impurities. nih.gov The addition of reagents like sulfuryl chloride and vinyl acetate can cause significant exotherms, and cooling is crucial to mitigate the detrimental effects of this heat generation. nih.govsemanticscholar.org

Pressure: The reaction is sensitive to the concentration of HCl gas in the solution, which is influenced by pressure. nih.govsemanticscholar.org Conducting the reaction in sealed vessels or pressurized systems, such as NMR tubes, leads to much higher yields compared to reactions in open vessels. nih.govsemanticscholar.org This is because sealed systems enhance the solubility of HCl, shifting the reaction equilibrium towards the desired product.

Solvent Systems: The choice of solvent is critical for the successful synthesis of this compound. Inert solvents that can effectively dissolve the reactants are preferred. Dichloromethane (DCM) and toluene (B28343) are commonly used for this purpose.

Interactive Data Table: Influence of Reaction Conditions on Synthesis

ParameterConditionEffect on OutcomeCitation
Temperature –20°C to 0°COptimal yields, suppresses byproduct formation.
Room TemperatureIncreased formation of impurities. nih.gov
Pressure Sealed/Pressurized SystemEnhances HCl solubility, leading to higher yields. nih.govsemanticscholar.org
Open VesselLower yields due to gas release. nih.govsemanticscholar.org
Solvent Dichloromethane (DCM)Preferred inert solvent, dissolves reactants well.
ToluenePreferred inert solvent, dissolves reactants well.

Catalytic Approaches in this compound Synthesis

While the direct addition of HCl to vinyl acetate is a common method, catalytic approaches can also be employed. In some industrial processes, the esterification of 1-chloroethanol (B3344066) with acetic acid is carried out in the presence of a catalyst like sulfuric acid at elevated temperatures to improve the yield. smolecule.com Another synthetic route involves the reaction of 1-chloroethanol with acetic anhydride (B1165640) or acetyl chloride under acidic conditions. smolecule.com

Furthermore, a combined acid system of HCl/DMPU and acetic acid has been developed for the hydrochlorination of alkenes, which suggests a potential catalytic pathway for the synthesis of chloro-alkane derivatives. nih.gov This method involves a sequential acetylation and chlorination process. nih.gov

Reaction Pathways and Mechanistic Elucidation of this compound Transformations

Nucleophilic Substitution Dynamics

The chemical reactivity of this compound is largely defined by its ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom, being a good leaving group, is displaced by a nucleophile. The electron-withdrawing nature of the adjacent chlorine atom enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. Common nucleophiles such as hydroxide (B78521) ions can displace the chloride to yield 1-hydroxyethyl acetate. smolecule.com

Chlorine Atom Displacement Mechanisms

The displacement of the chlorine atom in this compound typically proceeds through a nucleophilic substitution mechanism. This can occur via a one-step (Sₙ2) or a two-step (Sₙ1) pathway, depending on the reaction conditions and the nature of the nucleophile.

In a typical Sₙ2 mechanism, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. libretexts.org This process results in an inversion of stereochemistry at the carbon center.

Alternatively, under conditions that favor carbocation formation (e.g., in a polar, protic solvent), the reaction may proceed through an Sₙ1 mechanism. This involves the slow, rate-determining departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org

The presence of the ester group can also influence the reaction mechanism. The carbonyl group polarizes the C-Cl bond, increasing the carbon's susceptibility to nucleophilic attack. In some cases, hydrolysis of the ester group can occur, either under acidic or basic conditions, to produce acetic acid and 1-chloroethanol. smolecule.com

Role of the Ester Carbonyl in Electrophilic Activation

The ester carbonyl group in this compound plays a crucial role in the electrophilic activation of the molecule. This functional group is inherently polarizing, creating a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This polarization extends to the adjacent α-carbon, influencing the C-Cl bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. This activation is a key factor in the compound's reactivity in various chemical transformations.

The proximity of the electron-withdrawing α-chlorine atom to the carbonyl carbon reaction center significantly enhances the reaction rate. For instance, α-chloroethyl chloroformate reacts considerably faster than its β,β,β-trichloro-substituted counterparts in various solvents. researchgate.net This immense rate enhancement is directly attributed to the inductive effect of the α-chlorine, which further polarizes the carbonyl group and increases its susceptibility to nucleophilic attack. researchgate.net Studies on similar compounds, like alkyl chloroformates, have shown that the solvolytic displacement at the electrophilic carbonyl carbon is directly linked to the nature of the alkyl group present. researchgate.net

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is highly dependent on the pH of the medium. It undergoes hydrolysis under both acidic and basic conditions, leading to different products and through distinct mechanistic pathways. smolecule.com

Acid-Catalyzed Transesterification Mechanisms

In the presence of an acid catalyst and an alcohol, this compound can undergo transesterification. youtube.com This reaction involves the exchange of the ethyl group of the ester with the alkyl group of the alcohol. The generally accepted mechanism for acid-catalyzed transesterification, known as the AAC2 mechanism, proceeds through several key steps. masterorganicchemistry.comresearchgate.net

The process begins with the protonation of the carbonyl oxygen by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like an alcohol. youtube.commasterorganicchemistry.com The alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comresearchgate.net Following the formation of this intermediate, a series of proton transfers occurs. A proton is transferred from the newly added alcohol moiety to one of the original ester oxygen atoms. This protonation converts the original alkoxy group into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. Finally, deprotonation of the resulting product yields the new ester and regenerates the acid catalyst. youtube.commasterorganicchemistry.com

Under specific acidic conditions, such as in methanolic HCl, this compound undergoes transesterification to yield methyl acetate and 1-chloroethanol, with the α-chloro functionality being retained.

Base-Mediated Ester Hydrolysis and Competing Elimination Pathways

Under basic conditions, this compound undergoes hydrolysis via a different mechanism, often referred to as saponification. chemistrysteps.comlibretexts.org This process is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group, to form acetic acid and 1-chloroethanol.

However, at elevated temperatures, a competing elimination reaction can occur. Strong bases can also induce elimination reactions. The presence of a halogen on the α-carbon can facilitate elimination pathways, leading to the formation of different products.

The table below summarizes the outcomes of hydrolysis under different conditions.

ConditionsProducts FormedKey Observations
Methanolic HCl, 25°CMethyl acetate, 1-chloroethanolRetains α-Cl; 90% yield
Aqueous NaOH, refluxAcetic acid, 1-chloroethanolCompeting elimination may occur

Reduction and Dehydrohalogenation Mechanisms

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, analogous reactions with similar compounds suggest potential pathways. For example, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester functionality to an alcohol. libretexts.org This would likely yield ethanol, with concurrent displacement of the chloride.

Dehydrohalogenation is another important reaction pathway for alkyl halides like this compound, typically promoted by a base. youtube.com This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, leading to the formation of an alkene. youtube.com The mechanism can proceed through either a concerted (E2) or a stepwise (E1) pathway, depending on the substrate, base, and solvent. For a primary alkyl halide like this compound, the E2 mechanism is generally favored, especially with a strong, non-bulky base. In this mechanism, the base abstracts a proton from the β-carbon, while simultaneously, the C-Cl bond breaks, and a double bond is formed between the α and β carbons. youtube.com

In some instances, reductive dehalogenation can occur, which involves the replacement of a halogen atom with a hydrogen atom. This can proceed through radical or carbanion intermediates. mit.edu For example, studies on the reductive dehalogenation of other chlorinated compounds have proposed mechanisms involving electron transfer from a reducing agent to form a radical anion, which then loses a chloride ion to form a radical. This radical can then be further reduced and protonated to yield the dehalogenated product. nih.gov

Advanced Mechanistic Insights from Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies provide deeper insights into the reaction mechanisms of this compound and related compounds. For instance, kinetic studies on the acetoxylation of 1,2-dichloroethane (B1671644) using platinum-antimony complexes to produce 2-chloroethyl acetate have been conducted. nih.govacs.org These studies, utilizing pseudo-first-order kinetics, have revealed the influence of different ligands on the reaction rates. nih.govacs.org The reaction was monitored over time using ¹H NMR spectroscopy to determine the yield of the product and the remaining reactants. acs.org

Density Functional Theory (DFT) calculations have been employed to explore possible reaction mechanisms for such transformations. These calculations can help to distinguish between different potential pathways, such as a nucleophilic attack by the platinum center on the C-Cl bond followed by acetate reaction, or a direct substitution mechanism where the coordinated acetate anion directly reacts with the C-Cl bond. nih.gov

Spectroscopic techniques are also invaluable for characterizing intermediates and products. Nuclear Quadrupole Resonance (NQR) spectroscopy, for example, can provide information about the electronic environment of the chlorine nucleus. nih.gov Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to identify the products of various reactions. nih.gov

The table below presents kinetic data from a study on the acetoxylation of different chlorinated alkanes using a platinum-antimony complex.

SubstrateObserved Rate Constant (kobs) x 10-4 s-1Yield of ProductReference
1,2-dichloroethane (DCE)2.44(6)73(4)% nih.gov
Dichloromethane-d2 (CD2Cl2)0.43(1)74(3)% nih.govacs.org
Chloroform-d (CDCl3)0.37(1)67(1)% nih.govacs.org

These kinetic studies, combined with spectroscopic analysis and computational modeling, provide a comprehensive understanding of the factors that govern the reactivity and mechanistic pathways of this compound and its analogs.

Applications in Advanced Organic Synthesis

1-Chloroethyl Acetate (B1210297) as a Strategic Building Block

1-Chloroethyl acetate serves as a versatile precursor in multi-step synthetic pathways. Its ability to introduce a 1-acetoxyethyl group or to be converted into other reactive intermediates is central to its application in creating high-value chemical entities.

Synthesis of Pharmaceutical Intermediates and Bioactive Molecules

The structural motif derived from this compound is found in several important pharmaceutical compounds, where it is often used to modify the properties of a parent drug, for instance, by creating a prodrug form to enhance bioavailability.

While not a direct starting material, a closely related compound, 1-chloroethyl chloroformate, is instrumental in the synthesis of the prodrug Cefpodoxime Proxetil. This third-generation cephalosporin (B10832234) antibiotic requires the attachment of a 1-(isopropoxycarbonyloxy)ethyl ester group to the parent cefpodoxime acid. This ester moiety is cleaved in vivo to release the active drug.

The synthesis of the key side-chain intermediate, 1-iodoethyl isopropyl carbonate, begins with 1-chloroethyl chloroformate. The process involves two main steps:

Reaction with Isopropanol (B130326) : 1-Chloroethyl chloroformate is reacted with isopropanol in the presence of a base to produce 1-chloroethyl isopropyl carbonate.

Halogen Exchange : The resulting chloro-compound is then treated with sodium iodide to yield the more reactive 1-iodoethyl isopropyl carbonate.

This iodo-intermediate is subsequently coupled with cefpodoxime acid to form the final prodrug, Cefpodoxime Proxetil. This multi-step sequence highlights the strategic importance of the 1-chloroethyl group as a masked and modifiable entity for creating complex ester prodrugs.

Key Intermediates in Cefpodoxime Proxetil Synthesis
Starting MaterialIntermediateFinal Esterifying Agent
1-Chloroethyl chloroformate1-Chloroethyl isopropyl carbonate1-Iodoethyl isopropyl carbonate

The synthesis of the antiviral drugs Lamivudine (B182088) and Emtricitabine (B123318), key components in HIV therapy, involves the construction of a 1,3-oxathiolane (B1218472) ring. nih.gov A crucial step in this process is the Vorbrüggen glycosylation, which couples the oxathiolane ring with a nucleobase. nih.gov This reaction utilizes a 1,3-oxathiolanyl acetate as a key intermediate or "donor".

While this compound is not a primary starting material added to the reaction, its formation in situ has been observed under relevant conditions. A new synthetic route for the oxathiolane intermediate uses vinyl acetate and a chlorinating agent like sulfuryl chloride. acs.org During this process, hydrogen chloride (HCl) is generated as a byproduct, which can subsequently react with unreacted vinyl acetate. acs.org It has been noted that in a pressurized environment, the reaction between HCl and vinyl acetate produces this compound. nih.govacs.org This observation suggests that this compound is a transient species in a complex reaction network leading to the formation of the critical oxathiolane framework, rather than a deliberately added building block. nih.govacs.org

Derivatization for Enhanced Synthetic Utility

The modification of this compound can lead to more complex and specialized reagents, particularly for creating molecules with specific three-dimensional structures (stereochemistry) or for building complex ring systems.

Asymmetric synthesis, the controlled production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. arkat-usa.org The preparation of chiral derivatives from achiral starting materials often involves the use of chiral catalysts or auxiliaries.

While the direct use of this compound as a substrate for creating new chiral centers is not extensively documented in the surveyed literature, related chemistries provide a conceptual basis for its potential application. For instance, catalytic asymmetric reductive acyl cross-coupling reactions have been used with derivatives like (1-chloroethyl)benzene to produce enantioenriched products with high enantiomeric excess (88–91% ee). This type of transformation, which creates a new chiral center via the controlled addition to a carbonyl group, illustrates a potential pathway for generating chiral derivatives from a 1-chloroethyl moiety. However, specific methods for the enzymatic resolution of this compound or its direct application in well-established asymmetric reactions have not been detailed in the available research.

Conceptual Asymmetric Transformation
Reaction TypeExample SubstratePotential Product TypeAchieved Enantiomeric Excess (ee)
Asymmetric Reductive Acyl Cross-Coupling(1-Chloroethyl)benzeneEnantioenriched acylated product88–91%

The functionalization of heterocyclic compounds, such as imidazoles and indoles, is a common strategy in medicinal chemistry to modulate biological activity. This often involves alkylation, where an alkyl group is attached to a nitrogen atom in the ring. While this compound possesses an electrophilic carbon atom suitable for alkylation, its specific use for the N-alkylation of imidazoles or indoles is not prominently featured in the surveyed scientific literature.

Instead, research on the functionalization of these heterocycles typically employs other chloro-esters. For example, the esterification of hydroxy-indoles has been successfully carried out using ethyl chloroacetate (B1199739). researchgate.net Similarly, the N-alkylation of imidazole (B134444) is well-established but is generally performed with other alkylating agents like alkyl halides or dichloroethane. sci.am Although this compound shares structural features with these reagents, its distinct reactivity profile means that its utility in these specific transformations has not been established, and researchers have favored alternative electrophiles for these syntheses.

Role in Complex Molecule Construction

Stereoselective Reactions Involving this compound

The chlorine atom at the α-position of this compound renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. In the presence of a chiral catalyst or auxiliary, this nucleophilic substitution can proceed with a high degree of stereocontrol, leading to the formation of a specific stereoisomer. This approach is crucial for the synthesis of enantiomerically pure compounds, where a particular three-dimensional arrangement of atoms is essential for biological activity or material properties.

The primary mechanism governing these stereoselective reactions is the formation of a transient chiral intermediate. A chiral catalyst, often a Lewis acid or a hydrogen-bond donor, coordinates to the carbonyl group of this compound, creating a sterically defined environment. This coordination enhances the electrophilicity of the α-carbon and directs the incoming nucleophile to attack from a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Recent research has highlighted the utility of non-covalent catalysis in promoting enantioselective reactions of related α-chloroesters. Chiral squaramide catalysts, for instance, can activate both the electrophile and the nucleophile through a network of hydrogen bonds, leading to a highly organized transition state and excellent enantioselectivity. nih.gov While direct studies on this compound using this specific catalytic system are not extensively documented, the principles are broadly applicable.

The stereochemical outcome of such reactions is highly dependent on the nature of the catalyst, the nucleophile, the solvent, and the reaction temperature. Optimization of these parameters is critical to achieving high diastereoselectivity and enantioselectivity. The products of these reactions, chiral α-substituted esters, are valuable intermediates that can be further elaborated into more complex molecules.

Table 1: Representative Stereoselective Nucleophilic Substitution of this compound

EntryNucleophileChiral CatalystSolventTemp (°C)Major StereoisomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Silyl Ketene AcetalChiral SquaramideToluene (B28343)-20(R)-Product>95:5>90%
2OrganocuprateChiral Phosphine LigandTHF-78(S)-Product>98:2>95%
3EnolateChiral Phase-Transfer CatalystCH2Cl2/H2O0(R)-Product90:1085%
4Indole (B1671886)Chiral Brønsted AcidDichloromethane-40(S)-Product>95:592%

Note: This table is illustrative and based on analogous reactions with similar α-haloesters. The specific conditions and outcomes for this compound may vary.

Catalytic Cross-Coupling Methodologies

Catalytic cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the carbon-chlorine bond can be activated by a transition metal catalyst, typically palladium or nickel, to participate in coupling reactions with a variety of organometallic reagents. This allows for the direct connection of the ethyl acetate unit to other organic fragments.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling:

A particularly promising methodology for the utilization of α-chloroesters in complex molecule synthesis is the nickel-catalyzed asymmetric reductive cross-coupling. longdom.orgchemrxiv.org In this type of reaction, a chiral nickel catalyst is employed to couple the α-chloroester with an organohalide, typically an aryl or vinyl iodide. The reaction proceeds under mild conditions and exhibits a broad functional group tolerance. chemrxiv.org

The catalytic cycle is believed to involve the reduction of a Ni(II) precursor to a Ni(0) species, which then undergoes oxidative addition to the organohalide. The resulting organonickel intermediate can then react with the α-chloroester. The use of a chiral ligand on the nickel center is crucial for inducing asymmetry and controlling the stereochemistry of the newly formed C-C bond. Recent studies have demonstrated the effectiveness of chiral BiOX ligands in achieving high enantioselectivity in the reductive cross-coupling of various α-chloroesters with (hetero)aryl iodides. chemrxiv.org Electrochemical methods have also been developed for this transformation, offering a sustainable approach to generating the required chiral products. researchgate.netnih.govrepec.org

While the direct application of these methods to this compound is an area of ongoing research, the successful coupling of other α-chloroesters provides a strong indication of its potential as a viable coupling partner.

Suzuki and Negishi-Type Couplings:

While less common for simple α-chloroesters compared to aryl or vinyl halides, Suzuki and Negishi-type couplings could potentially be adapted for this compound. In a hypothetical Suzuki coupling, a palladium catalyst would facilitate the reaction between this compound and an organoboron reagent in the presence of a base. wikipedia.org Similarly, a Negishi coupling would involve the reaction with an organozinc reagent. wikipedia.orgorganic-chemistry.org A key challenge in these reactions is the competitive β-hydride elimination from the organopalladium intermediate formed after oxidative addition. However, the use of appropriate ligands and reaction conditions can often mitigate this side reaction.

Table 2: Analogous Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of α-Chloroesters with Aryl Iodides

Entryα-ChloroesterAryl IodideChiral LigandReductantSolventYield (%)ee (%)
1Methyl 2-chloropropanoate4-Iodoanisole(S,S)-BiOXMnDMF8592
2Ethyl 2-chlorobutanoate3-Iodopyridine(R,R)-BiOXZnDMA7888
3tert-Butyl 2-chloropropanoate1-IodonaphthaleneChiral BisoxazolineElectrolysisAcetonitrile9095
4Isopropyl 2-chloro-3-methylbutanoate2-Iodothiophene(S,S)-BiOXMnDMF8297

Note: This table presents data from documented reactions of analogous α-chloroesters to illustrate the potential of this compound in similar catalytic cross-coupling methodologies.

Derivatives and Analogues in Comparative Reactivity Studies

Comparative Analysis of Reactivity Profiles

A comparative analysis of 1-chloroethyl acetate (B1210297) with closely related compounds reveals key principles of chemical reactivity. By systematically altering specific parts of the molecule, researchers can probe the electronic and steric effects that govern reaction rates and mechanisms.

Haloethyl Acetate Series: 1-Bromoethyl Acetate and 1-Chloroethyl Propionate (B1217596)

The reactivity of haloalkanes is significantly influenced by the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. This trend is also observed in the haloethyl acetate series.

1-Bromoethyl Acetate: The primary difference between 1-chloroethyl acetate and 1-bromoethyl acetate is the halogen substituent. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a better leaving group than the chloride ion because it is a weaker base and more stable in solution. This results in 1-bromoethyl acetate being a more reactive alkylating agent than this compound. In nucleophilic substitution reactions, the rate of reaction for alkyl halides typically follows the order I > Br > Cl > F, which is consistent with the respective carbon-halogen bond dissociation energies. researchgate.netkinampark.comresearchgate.net

CompoundHalogenC-X Bond Energy (kJ/mol)Relative Reactivity
This compound Chlorine~346Lower
1-Bromoethyl Acetate Bromine~290Higher

Note: Bond energies are approximate values for chloroalkanes and bromoalkanes and serve to illustrate the trend.

1-Chloroethyl Propionate: Comparing this compound with 1-chloroethyl propionate involves assessing the effect of the acyl group (acetate vs. propionate). The primary difference is the presence of an additional methyl group on the propionate moiety. This substitution has a relatively minor electronic effect on the reactive center (the carbon bonded to the chlorine). However, the slightly larger size of the propionate group may introduce minor steric hindrance, potentially leading to a marginally slower reaction rate compared to this compound in certain sterically demanding reactions. In most typical Sɴ2 reactions, the difference in reactivity is generally considered to be minimal.

Isomeric Comparisons: 2-Chloroethyl Acetate

The position of the halogen atom relative to the carbonyl group is a critical determinant of reactivity. This compound is an α-halo ester, whereas 2-chloroethyl acetate is its β-halo ester isomer. This positional difference leads to a significant disparity in their chemical behavior.

α-Halo carbonyl compounds, such as this compound, are known to be considerably more reactive in Sɴ2 reactions than their corresponding β-isomers. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack. Conversely, in 2-chloroethyl acetate, the chlorine atom is on the β-carbon, further removed from the direct electronic influence of the carbonyl group. This results in a lower reactivity profile for the β-isomer under typical Sɴ2 conditions.

FeatureThis compound (α-isomer)2-Chloroethyl Acetate (β-isomer)
Position of Chlorine Alpha (α) to carbonylBeta (β) to carbonyl
Electronic Effect Carbonyl group enhances electrophilicity of the C-Cl carbonWeaker inductive effect from the distant carbonyl group
Relative Sɴ2 Reactivity HighLow

Structural Analogues in Acylating Agent Research (e.g., Chloromethyl Acetate, 1-Chloroethyl Chloroformate)

The reactivity of this compound can also be contextualized by comparing it to other acylating or alkylating agents used in organic synthesis.

Chloromethyl Acetate: This compound is a structural analogue where the chlorine is on a methyl group rather than an ethyl group. As a primary α-halo ester, chloromethyl acetate is a potent alkylating agent. In Sɴ2 reactions, primary halides are generally more reactive than secondary halides (like this compound) due to reduced steric hindrance at the reaction center. This allows for easier backside attack by a nucleophile, leading to a faster reaction rate.

1-Chloroethyl Chloroformate: This analogue is significantly more reactive than this compound. The high reactivity of 1-chloroethyl chloroformate stems from the presence of the chloroformate group (-OCOCl). The chloroformate is an excellent leaving group, far superior to the acetate group. Its departure is facilitated by the formation of highly stable products (CO₂ and a chloride ion). This enhanced leaving group ability makes 1-chloroethyl chloroformate a much more powerful acylating and dealkylating agent compared to this compound.

Structure-Reactivity Relationship Elucidation

The comparative analyses above are underpinned by well-established structure-reactivity relationships. For α-halo esters like this compound, several key factors dictate their reactivity in nucleophilic substitution reactions.

Nature of the Halogen: As established, the reactivity is inversely related to the carbon-halogen bond strength. Weaker bonds (like C-Br) are broken more easily, leading to faster reactions compared to stronger bonds (C-Cl). kinampark.comresearchgate.net The general order of reactivity for the leaving group is I⁻ > Br⁻ > Cl⁻ > F⁻. researchgate.net

Position of the Halogen: The α-position is activated by the adjacent carbonyl group. The electron-withdrawing effect of the carbonyl oxygen increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles. This effect diminishes rapidly as the halogen is moved to the β- or γ-position. Therefore, α-halo esters are significantly more reactive than their β- and γ-isomers in Sɴ2 reactions. researchgate.net

Reaction Pathway: Nucleophilic substitution at the α-carbon of α-halocarbonyl compounds predominantly proceeds via an Sɴ2 mechanism. The formation of a carbocation at the α-position (an Sɴ1 pathway) is highly unfavorable. Such a carbocation would be destabilized by the adjacent electron-withdrawing carbonyl group, making the Sɴ1 pathway energetically inaccessible under most conditions.

Steric Effects: The substitution pattern on the carbon bearing the halogen influences reactivity. Primary halides (e.g., chloromethyl acetate) are more reactive than secondary halides (e.g., this compound) in Sɴ2 reactions due to lower steric hindrance.

These principles collectively explain the observed reactivity patterns and allow for the rational prediction of the chemical behavior of this compound and its analogues in various chemical transformations.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Methodologies for Structural and Mechanistic Analysis

Spectroscopy provides empirical data on the molecular structure and functional groups of 1-Chloroethyl acetate (B1210297), serving as a cornerstone for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 1-Chloroethyl acetate. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides precise information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments:

A doublet for the methyl protons adjacent to the chiral center (-CHCl-CH₃ ).

A quartet for the methine proton at the chiral center (-CH Cl-CH₃), split by the adjacent methyl protons.

A singlet for the acetyl methyl protons (CH₃ -C=O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals anticipated for each of the four carbon atoms in the molecule, including the carbonyl carbon of the ester group.

While specific experimental spectra for this compound (CAS 5912-58-3) are not widely published, the predicted chemical shifts based on its structure are invaluable for confirming its identity in a sample.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCH₃-C=O~2.1Singlet (s)
¹H-CHCl-CH₃~1.8Doublet (d)
¹H-CHCl-CH₃~6.5Quartet (q)
¹³CCH₃-C=O~20-
¹³C-CHCl-CH₃~25-
¹³C-CHCl-CH₃~85-
¹³CCH₃-C=O~169-

These values are predictions based on standard chemical shift increments and may vary from experimental results.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of molecular bonds. For derivatives of this compound, a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group is observed at approximately 1716 cm⁻¹ . Other key absorptions can be predicted based on the molecule's structure.

Table 2: Characteristic FTIR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAliphatic (sp³)2900-3000Medium-Strong
C=O StretchEster~1716 Strong
C-O StretchEster1000-1300Strong
C-Cl StretchAlkyl Halide600-800Medium-Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. For this compound, the molecular weight is 122.55 g/mol nih.gov. Electron ionization mass spectrometry (EI-MS) data reveals a characteristic fragmentation pattern.

The primary fragmentation involves the cleavage of bonds adjacent to the carbonyl group and the chloroethyl moiety. The base peak (most intense signal) is typically observed at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). Other significant fragments are found at m/z 87 and m/z 63 nih.gov.

Table 3: Major Mass Fragments of this compound
m/zProposed Fragment IonRelative Intensity
43[CH₃CO]⁺ (Acetyl cation)Top Peak nih.gov
87[M - Cl]⁺ or [C₄H₇O₂]⁺2nd Highest nih.gov
63[CH₃CHCl]⁺3rd Highest nih.gov

The carbon atom bonded to the chlorine atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Differentiating and quantifying these enantiomers is crucial, particularly in pharmaceutical applications where enantiomers can have different biological activities.

Supercritical Fluid Chromatography (SFC) is a highly effective technique for chiral separations. It utilizes a mobile phase, typically supercritical carbon dioxide, and a chiral stationary phase (CSP). For derivatives of this compound, chiral SFC analysis has been noted as a method to determine enantiomeric excess, with observable retention time differences (Δt_R) between enantiomers often in the range of 0.2 to 0.5 minutes . This separation allows for the calculation of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.

Computational Chemistry for Mechanistic and Electronic Structure Insights

Alongside experimental methods, computational chemistry provides a theoretical framework to predict and understand the behavior of this compound at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms, calculating thermodynamic properties, and predicting spectroscopic data.

In the context of this compound, DFT calculations are instrumental in understanding its reactivity. For instance, many reactions involving this compound proceed via a carbocation intermediate. Ab initio calculations have been used to investigate the stability of the 1-chloroethyl cation, revealing it to be the global minimum on the C₂H₄Cl⁺ potential energy surface . These studies show that the bridged chloronium ion is 4.3 kcal/mol higher in energy, and the barrier for isomerization from the chloronium ion to the more stable 1-chloroethyl cation is 27.8 kcal/mol . This type of insight is critical for predicting reaction pathways and selectivity. DFT can be applied to model the entire reaction coordinate for processes like nucleophilic substitution, identifying transition states and calculating activation energies, thereby providing a detailed map of the reaction mechanism researchgate.netresearchgate.net.

Modeling of Intermediates and Transition States

Computational modeling has emerged as a powerful tool for elucidating the complex reaction mechanisms of chemical compounds, including this compound. Through the use of quantum chemical methods, researchers can investigate the structures and energies of intermediates and transition states that are often difficult to observe experimentally. These theoretical studies provide valuable insights into reaction pathways, such as hydrolysis and thermal decomposition.

One of the primary areas of computational investigation for esters is their hydrolysis. For compounds structurally similar to this compound, such as ethyl chloroacetate (B1199739), first-principles studies based on density functional theory (DFT) have been employed to model the reaction mechanism. nih.gov These studies focus on identifying the transition state structures and calculating the associated activation energies.

The neutral hydrolysis of esters like this compound is generally understood to proceed through a concerted mechanism involving a single transition state. This transition state is characterized by the simultaneous formation of a new bond between the oxygen atom of a water molecule and the carbonyl carbon of the ester, and the cleavage of the C-O bond of the leaving group. The geometry of the transition state is crucial in determining the reaction rate.

Computational models for the hydrolysis of related chloro-esters have considered different conformational isomers of the ester, such as gauche and trans conformers, and their influence on the activation energy. nih.gov For ethyl chloroacetate, the gauche conformer has been shown to have a lower activation energy for hydrolysis compared to the trans conformer. nih.gov This suggests that the stereochemistry of the reacting molecule plays a significant role in the kinetics of the reaction. The presence of the chlorine atom, being a halogen, has been found to lower the activation energy for hydrolysis. nih.gov

In addition to hydrolysis, the thermal decomposition of esters has also been a subject of theoretical investigation. For analogous compounds like 1-phenylethyl acetate, computational studies have revealed a decomposition pathway that proceeds through a six-membered cyclic transition state. researchgate.net This type of mechanism, known as a pericyclic reaction, involves a concerted reorganization of electrons leading to the formation of an alkene and a carboxylic acid. It is plausible that this compound could undergo a similar thermal decomposition to yield vinyl chloride and acetic acid.

The modeling of such transition states involves sophisticated computational techniques to locate the saddle point on the potential energy surface corresponding to the transition state. The calculated energy of this transition state, relative to the reactants, provides the activation energy for the decomposition reaction.

The table below summarizes key findings from computational studies on related ester compounds, which can serve as a model for understanding the intermediates and transition states involved in the reactions of this compound.

CompoundReaction StudiedComputational MethodKey Findings
Ethyl chloroacetateNeutral HydrolysisDensity Functional Theory (DFT)The gauche conformer exhibits a lower activation energy than the trans conformer. The presence of the halogen atom lowers the activation energy. nih.gov
1-Phenylethyl acetateThermal DecompositionDensity Functional Theory (DFT)The reaction proceeds through a six-membered cyclic transition state. researchgate.net
1-Chloroethyl radicalUnimolecular DecompositionMaster Equation AnalysisA transition state model was developed to calculate microcanonical rate constants. osti.gov

These computational approaches provide a molecular-level understanding of the reaction mechanisms of this compound. By modeling the intermediates and transition states, researchers can predict reaction pathways and rates, which is essential for the design and optimization of chemical processes involving this compound.

Biological and Biochemical Research Applications

Investigations in Enzyme Kinetics and Mechanisms

The study of enzyme kinetics and mechanisms often relies on the use of specific substrates to probe the activity and characteristics of enzymes. Although detailed studies specifically employing 1-chloroethyl acetate (B1210297) are not extensively documented, its structure lends itself to theoretical applications in enzymology, particularly with esterases and hydrolases.

Esterases and hydrolases are enzymes that catalyze the cleavage of ester bonds. The substrate specificity of these enzymes is a critical aspect of their function, determining which molecules they can act upon. 1-Chloroethyl acetate could theoretically be used as a substrate to investigate the specificity of these enzymes. By comparing the rate of hydrolysis of this compound with that of other esters (e.g., ethyl acetate, 2-chloroethyl acetate), researchers could gain insights into how the presence and position of a halogen atom on the alcohol moiety of the ester influence enzyme recognition and catalytic efficiency.

Factors that could be investigated include:

Steric Hindrance: The effect of the chlorine atom's size on the binding of the substrate to the enzyme's active site.

Electronic Effects: The influence of the electron-withdrawing nature of the chlorine atom on the susceptibility of the ester bond to hydrolysis.

Such studies would contribute to a broader understanding of the structure-activity relationships that govern enzyme-substrate interactions.

The mechanism of enzyme-catalyzed reactions can be elucidated by studying the kinetics of substrate hydrolysis. While there is a lack of specific kinetic data for this compound, a hypothetical study could involve monitoring the rate of its hydrolysis in the presence of an esterase. By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) could be determined. This information would be valuable in understanding the catalytic mechanism of the enzyme.

Hypothetical Kinetic Parameters for Esterase-Catalyzed Hydrolysis

Substrate Km (mM) Vmax (µmol/min/mg)
Ethyl Acetate Data Not Available Data Not Available
This compound Data Not Available Data Not Available

This table illustrates the type of data that would be generated in such a study; however, specific values for these substrates are not currently available in the reviewed literature.

Development of Bioactive Molecules and Therapeutic Agents

The introduction of chlorine atoms into biologically active molecules can significantly alter their pharmacological properties. sigmaaldrich.com While direct applications of this compound in this area are not widely reported, it can be considered a potential precursor or building block in the synthesis of more complex bioactive compounds.

This compound possesses a reactive site that could be exploited for the synthesis of novel compounds with potential therapeutic activities. The chloroethyl group can serve as an alkylating agent, allowing for the introduction of this moiety into various molecular scaffolds.

Antioxidant Derivatives: There is no specific evidence of this compound being used to synthesize antioxidant compounds.

Anticancer Derivatives: The chloroethyl group is a feature of some known alkylating anticancer agents. Theoretically, this compound could be used to synthesize novel compounds that could be investigated for anticancer activity. For instance, it could be reacted with nucleophilic groups on various heterocyclic scaffolds known to possess biological activity. However, no specific examples of anticancer agents synthesized directly from this compound are documented in the available literature. Research has been conducted on compounds like 1-(Bis-N, N-(chloroethyl) - amino acetyl)-3,5-disubstituted-1, 2-Pyrazoline, which contains a chloroethyl moiety and has been screened for anticancer activity. nih.gov

In the broader context of drug discovery, small, reactive molecules like this compound can serve as valuable starting materials or intermediates. researchgate.net Its bifunctional nature (ester and alkyl halide) allows for a range of chemical transformations, making it a versatile building block for creating libraries of compounds for high-throughput screening. While the synthesis of the well-known anti-inflammatory drug Ibuprofen involves ethyl chloroacetate (B1199739), a related but different compound, it highlights the utility of such chlorinated esters in pharmaceutical synthesis. researchgate.net The potential of this compound as a precursor in the synthesis of novel therapeutic agents remains an area for future exploration.

Environmental Behavior and Mechanistic Toxicological Research

Environmental Fate and Transport Studies

The environmental behavior of 1-chloroethyl acetate (B1210297) is governed by its physicochemical properties, which dictate its partitioning between air, water, and soil, as well as its susceptibility to degradation.

A key parameter for assessing the volatility of a compound from aqueous systems is the Henry's Law constant (HLC). This constant quantifies the equilibrium partitioning of a chemical between the gas and liquid phases. A higher HLC indicates a greater tendency for the compound to volatilize from water into the air.

For many organic compounds, including chlorinated esters, experimental data may be limited. In such cases, estimation methods based on chemical structure, vapor pressure, and water solubility are employed. The bond contribution method and group contribution methods are common approaches. For the related compound, ethyl chloroacetate (B1199739), an estimated Henry's Law constant of 8.20 x 10⁻⁵ atm-m³/mole suggests a potential for volatilization from water surfaces. nih.gov Given the structural similarity, 1-chloroethyl acetate is also expected to exhibit volatility, influencing its transport from water bodies to the atmosphere.

Table 1: Physicochemical Properties and Volatility Indicators for Related Chloroacetates

Property Value (for Ethyl Chloroacetate) Significance for Environmental Transport
Henry's Law Constant (HLC) 8.20 x 10⁻⁵ atm-m³/mole (Estimated) nih.gov Indicates a tendency to partition from water to air, facilitating atmospheric transport.
Vapor Pressure 640 Pa (25°C) env.go.jp Moderate vapor pressure contributes to its potential to exist in the gas phase.
Water Solubility 1.23 x 10⁴ mg/L (20°C) env.go.jp Moderate solubility allows for presence and transport in aqueous systems, but volatility remains a key fate process.

| Log Kow | 0.94 env.go.jp | A low octanol-water partition coefficient suggests low potential for bioaccumulation in fatty tissues. |

Note: Data for the closely related isomer ethyl chloroacetate is provided to infer the likely behavior of this compound due to a lack of specific experimental values for the latter in available literature.

Once released into the environment, this compound is subject to several degradation processes that break it down into simpler, and often less harmful, substances.

Hydrolysis : The primary abiotic degradation pathway for esters in aqueous environments is hydrolysis. This process involves the cleavage of the ester bond by water. For chloroacetates, hydrolysis is influenced by pH. nih.gov Under neutral or acidic conditions, the reaction yields 1-chloroethanol (B3344066) and acetic acid. In alkaline (basic) conditions, the hydrolysis is typically faster and may also promote the substitution of the chlorine atom with a hydroxyl group, potentially forming glycolic acid. nih.gov

Biodegradation : Microbial metabolism is a significant route for the degradation of many organic chemicals. nih.gov While specific studies on this compound are scarce, research on related chloroacetamide and chloroacetate compounds indicates that bacteria and fungi possess enzymatic machinery capable of breaking them down. nih.govmdpi.com Common initial steps in the aerobic biodegradation of chlorinated compounds can include dechlorination (removal of the chlorine atom) or cleavage of the ester or amide bond by hydrolase enzymes. nih.gov The resulting intermediates, such as chloroethanol and acetate, are generally more amenable to further microbial degradation, eventually leading to mineralization (conversion to carbon dioxide and water). nih.gov

Table 2: Potential Degradation Pathways for this compound

Pathway Environmental Matrix Key Reactants/Conditions Primary Products
Abiotic Hydrolysis Water, Moist Soil Water (H₂O), pH dependent 1-Chloroethanol, Acetic Acid

| Biodegradation | Soil, Water, Sediment | Aerobic/Anaerobic Microorganisms | Dechlorinated intermediates, Alcohols, Organic Acids, ultimately CO₂ and H₂O |

Mechanistic Toxicological Investigations

Understanding the precise molecular interactions between a chemical and biological systems is fundamental to predicting and assessing its potential for causing harm. For reactive compounds like this compound, this involves investigating the initial molecular insult and the cascade of events that follow.

The Adverse Outcome Pathway (AOP) framework provides a structured way to link a Molecular Initiating Event (MIE) —the initial interaction between a chemical and a biological molecule—to a final adverse outcome at the organism or population level. nih.govepa.govepa.gov

For this compound, its chemical structure suggests that it is an electrophilic compound. The chlorine atom on the alpha-carbon (the carbon adjacent to the ester group) makes this carbon atom susceptible to nucleophilic attack. Therefore, the principal MIE is predicted to be covalent binding to biological macromolecules . nih.gov Nucleophilic sites on proteins (such as cysteine, histidine, and lysine (B10760008) residues) and DNA are likely targets. This non-specific alkylating action disrupts the normal structure and function of these essential biomolecules.

Table 3: Proposed Adverse Outcome Pathway (AOP) for this compound

AOP Component Description
Stressor This compound
Molecular Initiating Event (MIE) Covalent binding (alkylation) of nucleophilic sites on proteins and/or DNA. nih.gov
Key Event 1 (Cellular) Altered protein function (e.g., enzyme inhibition, disruption of structural proteins); DNA adduct formation.
Key Event 2 (Tissue) Cellular stress, inflammation, cytotoxicity in target tissues (e.g., skin, respiratory tract). nih.gov

| Adverse Outcome (Organism) | Skin irritation/sensitization, respiratory tract irritation, potential for genotoxicity. nih.gov |

The health consequences reported for this compound, such as skin, eye, and respiratory irritation, can be mechanistically linked to the MIE of covalent binding. nih.gov

Skin and Eye Irritation : Direct application of the compound to the skin or eyes can lead to the alkylation of proteins and other macromolecules in epithelial cells. This chemical damage can trigger cellular stress responses and the release of inflammatory mediators, resulting in redness, swelling, and pain, which are characteristic of irritation. nih.gov If the alkylated skin proteins are recognized by the immune system, an allergic sensitization response can be initiated. nih.gov

Respiratory Irritation : Upon inhalation, this compound can react with the moist surfaces of the respiratory tract. Covalent binding to proteins in the epithelial lining of the nose, throat, and lungs can cause cellular damage and inflammation. nih.govnih.gov This can lead to symptoms such as coughing, choking, and substernal pain, and in severe cases, could contribute to pneumonitis or pulmonary edema. nih.govcdc.gov The mechanism is similar to that observed for other reactive inhaled irritants like chlorine gas. nih.gov

Protecting workers from exposure to reactive chlorinated compounds requires a multi-faceted occupational health program based on established industrial hygiene principles. cdc.gov Research protocols for these substances focus on assessing exposure, monitoring for health effects, and implementing effective controls.

Key components of such a protocol include:

Hazard Identification and Risk Assessment : This initial step involves reviewing toxicological data to understand the specific health risks (e.g., irritation, sensitization, potential carcinogenicity) associated with the compound. osha.gov It also involves evaluating workplace processes to identify potential routes and levels of exposure.

Exposure Monitoring : Research protocols often involve developing and validating methods for air and surface sampling to quantify worker exposure levels. This may include personal air sampling in the worker's breathing zone and wipe sampling of surfaces. Biological monitoring, such as measuring metabolites in urine or blood, can provide a more direct measure of absorbed dose, though specific biomarkers for this compound are not well-established. nih.gov

Medical Surveillance : A medical surveillance program is crucial for early detection of adverse health effects. selectagents.gov This typically includes:

Baseline Examination : Conducted before an employee begins work with the substance to establish a health baseline.

Periodic Examinations : Regular check-ups focusing on target organs, such as the skin and respiratory system. This may involve questionnaires about symptoms, physical examinations, and pulmonary function testing.

Control Strategies : Research focuses on the efficacy of various control measures, including engineering controls (e.g., closed systems, ventilation), administrative controls (e.g., work practices, limiting exposure time), and personal protective equipment (PPE) such as appropriate gloves, eye protection, and respiratory protection. cdc.govosha.gov

Table 4: Core Components of an Occupational Health Protocol for Reactive Chlorinated Compounds

Protocol Component Objective Examples of Activities
Hazard Communication & Training Ensure workers understand the risks and safe handling procedures. Safety Data Sheet (SDS) review, training on health effects and PPE use.
Exposure Assessment Quantify worker exposure to the chemical. Personal and area air sampling, surface wipe sampling.
Medical Surveillance Monitor for and detect early signs of health effects. selectagents.gov Pre-placement and periodic physical exams, pulmonary function tests, skin evaluations.
Engineering & Work Practice Controls Minimize exposure at the source. Use of fume hoods or glove boxes, implementing procedures to minimize aerosol generation. osha.gov

| Personal Protective Equipment (PPE) | Protect workers when other controls are insufficient. | Chemical-resistant gloves, safety goggles/face shield, NIOSH-approved respirators. cdc.govfoodsafety.gov |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Catalyst Development

The traditional synthesis of 1-chloroethyl acetate (B1210297) often involves the addition of hydrogen chloride to vinyl acetate or the reaction of acetaldehyde (B116499) with acetyl chloride. While effective, these methods can present challenges related to catalyst stability, product selectivity, and harsh reaction conditions. Emerging research is focused on developing more efficient and robust catalytic systems to overcome these limitations.

One promising area of investigation is the use of heterogeneous catalysts, which can simplify product purification and catalyst recycling. For instance, the development of solid acid catalysts or supported metal catalysts could offer alternatives to traditional homogeneous catalysts. Research into the synthesis of the related compound, ethyl chloroacetate (B1199739), has explored the use of cation exchange resins in reactive distillation, achieving high yields and demonstrating the potential for continuous processing. researchgate.net Similar approaches could be adapted for the synthesis of 1-chloroethyl acetate.

Furthermore, the synthesis of the structurally similar 1-chloroethyl chloroformate has been achieved with high efficiency using phase-transfer catalysts like benzyltributylammonium chloride in the reaction of acetaldehyde with phosgene. chemicalbook.com The exploration of analogous catalytic systems for the synthesis of this compound could lead to milder reaction conditions and improved yields. A recent patent highlights a continuous-flow method for producing 1-chloroethyl chloroformate using a microchannel reactor, which enhances heat transfer and reaction control, thereby improving product selectivity and safety. google.com This technology could potentially be adapted for the synthesis of this compound.

Future catalyst development will likely focus on materials that offer high stability, selectivity, and activity under mild conditions. The design of catalysts with specific active sites could allow for precise control over the reaction pathways, minimizing the formation of byproducts such as 1,2-dichloroethyl acetate. googleapis.com

Table 1: Comparison of Synthetic Precursors for this compound and Related Compounds

Precursor 1Precursor 2Target CompoundCatalyst/MethodReference
Vinyl AcetateHydrogen ChlorideThis compoundTraditional Method chemsrc.com
AcetaldehydeAcetyl ChlorideThis compoundTraditional Method chemsrc.com
Chloroacetic AcidEthanolEthyl ChloroacetateSulfuric Acid chemicalbook.com
AcetaldehydePhosgene1-Chloroethyl ChloroformateBenzyltributylammonium chloride chemicalbook.com
Vinyl AcetateChlorine1,2-Dichloroethyl AcetateDirect Chlorination echemi.comchemicalbook.com

Expanding Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern pharmaceutical and fine chemical production. chiralpedia.com While this compound is not currently a prominent compound in reported asymmetric transformations, its structure presents potential for development in this area. The presence of a stereocenter at the carbon atom bonded to the chlorine and acetate groups makes it a potential chiral building block. ambeed.com

Future research could explore the enantioselective synthesis of this compound itself. This could involve the use of chiral catalysts to control the addition of reactants to a prochiral precursor. The development of such a process would provide access to enantiomerically enriched this compound, which could then be used as a chiral starting material for the synthesis of more complex molecules.

Another avenue of research is the use of this compound as a reagent in asymmetric reactions. For instance, it could potentially be used as an electrophile in reactions with prochiral nucleophiles, where a chiral catalyst would control the stereochemical outcome. The development of new chiral ligands and metal complexes will be crucial for enabling such transformations. slideshare.net The successful application of related α-chloroesters in enantioselective catalysis suggests that with the right catalytic system, this compound could find a niche in asymmetric synthesis. nih.gov

Green Chemistry Principles in this compound Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis and use of this compound is an emerging area of research focused on improving the sustainability of its lifecycle.

Key metrics used to evaluate the "greenness" of a chemical process include atom economy, E-factor, reaction mass efficiency (RME), and process mass intensity (PMI). tamu.eduwiley-vch.demdpi.comresearchgate.net Future research will likely involve the systematic application of these metrics to existing and novel synthetic routes for this compound to identify areas for improvement.

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product. wiley-vch.de For the synthesis of this compound from vinyl acetate and hydrogen chloride, the atom economy is theoretically 100%. However, the synthesis from acetaldehyde and acetyl chloride would have a lower atom economy due to the formation of byproducts.

E-Factor , the mass ratio of waste to desired product, is another important metric. tamu.edu Processes that minimize the use of solvents, reagents, and purification steps will have a lower E-factor. The development of solvent-free reaction conditions or the use of recyclable catalysts for the synthesis of this compound would significantly improve its E-factor.

Research into more environmentally benign alternatives to traditional solvents is also a key aspect of green chemistry. slchemtech.com Exploring the use of ionic liquids or supercritical fluids as reaction media for the synthesis of this compound could lead to greener processes. Additionally, the development of synthetic routes that utilize renewable feedstocks would further enhance the sustainability of this compound production.

Table 2: Key Green Chemistry Metrics

MetricDefinitionGoalReference
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize wiley-vch.de
E-FactorTotal mass of waste / Mass of productMinimize tamu.edu
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100%Maximize tamu.edu
Process Mass Intensity (PMI)Total mass in a process / Mass of productMinimize mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting chemical properties, and designing new catalysts and synthetic routes. rsc.orgdntb.gov.ua The application of advanced computational modeling to the chemistry of this compound holds significant promise for accelerating research and development in this area.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and energetics of molecules and transition states. smu.edu DFT calculations can be used to elucidate the reaction mechanisms of the synthesis of this compound, providing insights into the role of the catalyst and the factors that control selectivity. For example, a computational study on the chlorine-initiated atmospheric oxidation of vinyl acetate has provided a comprehensive understanding of the reaction pathways. researchgate.net A similar approach could be applied to model the synthesis of this compound to optimize reaction conditions and catalyst design. Furthermore, DFT studies on the synthesis of ethyl acetate have demonstrated the ability of computational methods to explain reaction mechanisms and guide experimental work. nih.govresearchgate.netiaea.org

Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments and to predict its physical properties. This information is valuable for process design and optimization.

Looking ahead, the integration of machine learning and artificial intelligence with computational chemistry could enable the high-throughput screening of potential catalysts and reaction conditions for the synthesis of this compound. This predictive approach could significantly reduce the experimental effort required to discover novel and more efficient synthetic methods.

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 1-Chloroethyl acetate in pharmaceutical intermediate preparation?

This compound is synthesized via esterification or catalytic coupling. For example, in catalytic asymmetric reductive acyl cross-coupling, derivatives like (1-chloroethyl)benzene react with acyl chlorides under optimized conditions (e.g., 20% v/v DMA/THF, silica gel chromatography purification) to yield enantioenriched products (60–73% yields, 88–91% ee) . Characterization involves:

  • NMR spectroscopy for structural confirmation (e.g., δ 7.36–7.19 ppm for aromatic protons in 1-chloroethyl derivatives) .
  • Chiral SFC analysis to determine enantiomeric excess (e.g., tR differences of 0.2–0.5 min) .
  • FTIR for functional group identification (e.g., carbonyl stretches at ~1716 cm<sup>−1</sup>) .

Basic: How do researchers ensure purity and structural integrity of this compound derivatives?

Critical steps include:

  • Chromatographic purification : Silica gel chromatography (2–5% ethyl acetate/hexanes) to isolate target compounds .
  • Melting/boiling point verification : Physical constants (e.g., boiling point 159–161°C) align with literature data .
  • Spectroscopic consistency : Cross-validation of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry to confirm molecular identity .

Advanced: What computational insights explain the stability and reactivity of 1-chloroethyl cations in reaction mechanisms?

Ab initio calculations reveal:

  • Thermodynamic stability : The 1-chloroethyl cation is the global minimum on the C2H4Cl<sup>+</sup> hypersurface, with the chloronium ion 4.3 kcal/mol higher in energy .
  • Isomerization barriers : Conversion from chloronium to 1-chloroethyl cation requires overcoming a 27.8 kcal/mol barrier .
  • Proton affinity : Vinyl chloride protonation at the CH group (PA = 171.4 kcal/mol) highlights regioselectivity in electrophilic reactions .

Advanced: How can enantioselective synthesis of this compound derivatives be optimized?

Key strategies include:

  • Catalyst selection : Chiral ligands (e.g., (R,R)-L1) improve enantioselectivity (up to 91% ee) .
  • Solvent optimization : Polar aprotic solvents (e.g., THF/DMA mixtures) enhance reaction efficiency .
  • Temperature control : Lower temperatures reduce racemization during purification .

Table 1 : Representative enantioselective yields and ee values

DerivativeCatalystYield (%)ee (%)Reference
(R)-5-Methyl-2-phenylhexan-3-one(R,R)-L17388
2-(1-Chloroethyl)naphthalene derivative(R,R)-L16591

Interdisciplinary: What role does this compound play in designing mineral processing collectors?

The compound serves as a precursor for O-butylS-(1-chloroethyl)carbonodithioate , a low-toxicity collector for copper sulfide ores. Design principles include:

  • Molecular modeling : DFT calculations optimize interaction energy between the collector and mineral surfaces .
  • Filtration performance : Bench-scale tests show 20:1 diastereomer selectivity and 69% yield in complex ore processing .

Methodological: How should researchers address contradictions in reaction yields or stereochemical outcomes?

  • Reproducibility checks : Detailed experimental sections (solvent purity, catalyst loading, temperature gradients) must align with protocols in and .
  • Statistical validation : Triplicate experiments with error margins (±2–5%) reduce variability .
  • Data transparency : Disclose raw chromatographic data and computational parameters (e.g., DFT functional used) .

Theoretical: What are the implications of this compound’s Henry’s Law constants and gas-phase ion energetics?

  • Henry’s Law constants : k<sup>°</sup>H = 4.7–8.9 mol/(kg·bar) inform volatility assessments in environmental studies .
  • Ionization energy : IE = 10.01 eV supports mass spectrometry-based fragmentation studies .

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